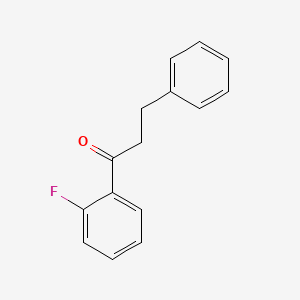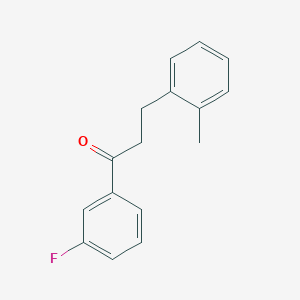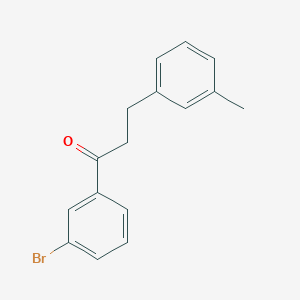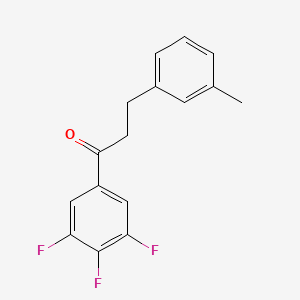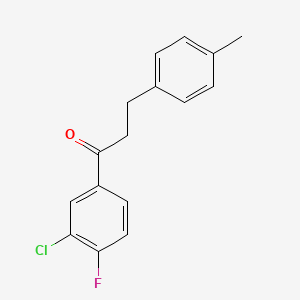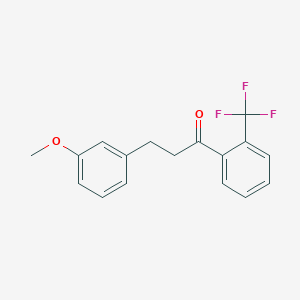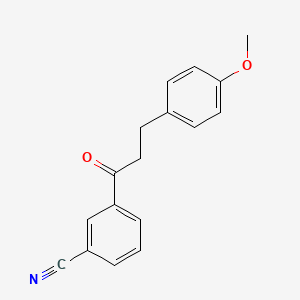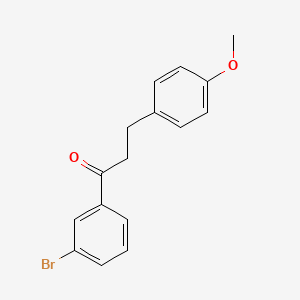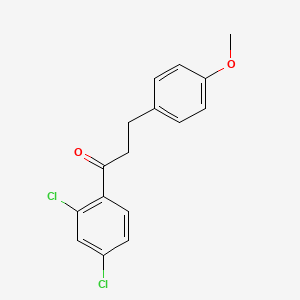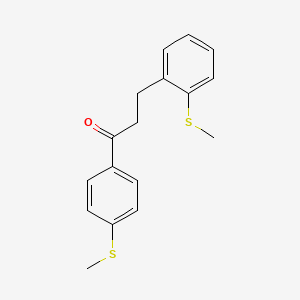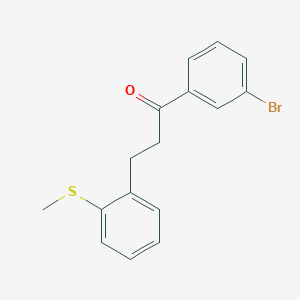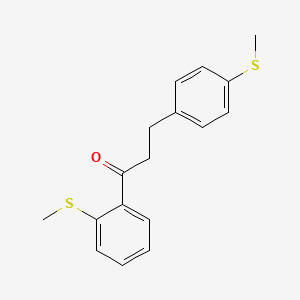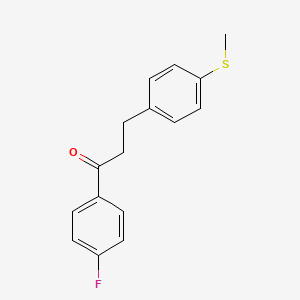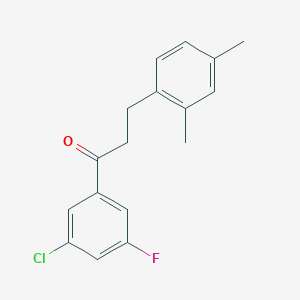
3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone" is a complex organic molecule that is likely to have interesting chemical properties due to the presence of chloro and fluoro substituents on the aromatic ring. While the specific compound is not directly discussed in the provided papers, related compounds with chloro, fluoro, and methyl substituents have been synthesized and studied, suggesting a rich area of chemical research .
Synthesis Analysis
The synthesis of related fluorine-containing compounds has been demonstrated in several studies. For instance, a simple three-step synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide from commercially available starting materials has been developed, showcasing the synthetic value of such fluorine-containing dienes . Similarly, enantiopure compounds with fluorine substituents have been synthesized from amino alcohols and bromo-fluorinephenones, indicating the possibility of asymmetric synthesis approaches for related compounds . These studies provide a foundation for the synthesis of "3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone" by suggesting potential synthetic routes and starting materials.
Molecular Structure Analysis
Crystal structure analysis is a powerful tool for understanding the molecular structure of complex organic compounds. For example, the crystal structure of enantiopure morpholinol hydrochlorides with fluorine substituents was determined using single-crystal X-ray analysis, providing detailed information about the orthorhombic system and space group of the crystals . This type of analysis could be applied to "3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone" to gain insights into its molecular geometry and stereochemistry.
Chemical Reactions Analysis
The reactivity of fluorine- and chlorine-containing compounds has been explored in various studies. The fluorodiene 3-chloro-4-fluorothiophene-1,1-dioxide has been shown to react with different types of dienophiles, leading to high regioselectivity and good yields of substituted aromatics or cyclic chlorofluorodienes . Additionally, the chlorination of methylphenols has been studied, resulting in the formation of chloromethylene compounds and trichloro ketones, which highlights the potential reactivity of the methyl groups in the presence of chlorine . These findings suggest that "3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone" may also undergo interesting chemical reactions due to its substituents.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Chlorination Reactions and Crystal Structure Analysis
- Research on chlorination reactions involving compounds like 3-chloro-2,4,6-trimethylphenol and related derivatives demonstrates the significance of these reactions in forming chlorocyclohexadienones, which are crucial intermediates in various synthetic pathways (Gordon et al., 1994).
Degradation of Aromatic Organic Pollutants
- Ultrasound-induced mineralization of pollutants, including 4-chloro-3,5-dimethylphenol, shows the effectiveness of this method in environmental remediation, with minimal formation of harmful byproducts (Goskonda et al., 2002).
Synthesis and Quantum Chemical Studies
- Compounds like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one synthesized from derivatives of 3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone are analyzed for their molecular geometry and chemical reactivity, offering insights into their potential applications in various fields (Satheeshkumar et al., 2017).
Electroactive Polymeric Materials
- The synthesis and characterization of electroactive polymers involving derivatives of 2,4-dimethylphenol, related to 3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone, have been explored for potential applications in electronics and materials science (Hyun et al., 1988).
Biodegradation Studies
- Research on the biodegradation of compounds like 4-chloro-3,5-dimethylphenol under anaerobic conditions provides important insights into the environmental impact and breakdown of these substances (O'Connor & Young, 1989).
Biocatalysis Using Saccharomyces cerevisiae
- Studies involving the reduction of compounds similar to 3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone using yeast as a biocatalyst, highlight the potential of biological systems in chemical synthesis and modification (이해룡 et al., 2011).
Propriétés
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMIVUFLHVMVBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644700 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone | |
CAS RN |
898794-40-6 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

